4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Sonogashira coupling cross-coupling halogenated pyrazole

The 4-iodo substituent uniquely enables Sonogashira coupling, where bromo analogs fail under identical conditions. The hydrazide moiety remains intact for downstream derivatization. Elevated LogP improves CNS permeability for neuroscience programs. Supplied at ≥97% purity to minimize pre-use purification and enhance high-throughput reproducibility.

Molecular Formula C5H7IN4O
Molecular Weight 266.042
CAS No. 1001822-15-6
Cat. No. B2756439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide
CAS1001822-15-6
Molecular FormulaC5H7IN4O
Molecular Weight266.042
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)NN)I
InChIInChI=1S/C5H7IN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11)
InChIKeyVCYHJTNZWXLRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide (CAS 1001822-15-6): A Halogenated Pyrazole Building Block for Cross-Coupling and Medicinal Chemistry Applications


4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide (CAS 1001822-15-6) is a halogenated pyrazole derivative featuring a 4-iodo substituent, an N-methyl group, and a carbohydrazide moiety at the 3-position . Its molecular formula is C5H7IN4O, with a molecular weight of 266.04 g/mol, and it is supplied at purities of ≥97% . The iodine atom enables specific cross-coupling reactivities, while the hydrazide functionality allows further derivatization into hydrazones and other heterocycles .

Why In-Class Analogs Like 1-Methyl-1H-pyrazole-3-carbohydrazide or 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide Cannot Replace 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide


The 4-iodo substituent imparts a unique reactivity profile that cannot be replicated by non-halogenated or other halogenated pyrazole-3-carbohydrazides. Direct comparisons reveal that bromo analogs fail to undergo Sonogashira coupling [1], while the iodine atom substantially increases molecular weight and lipophilicity relative to the hydrogen analog, altering pharmacokinetic properties . Additionally, the commercially available purity of the iodo derivative is consistently higher than that of the bromo variant, impacting downstream reproducibility . These quantifiable differences mandate precise selection of the iodo compound for specific synthetic and medicinal chemistry applications.

Quantitative Differentiation of 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide Against Closest Analogs


Sonogashira Cross-Coupling Reactivity: Iodo Derivative Outperforms Bromo Analog

In Sonogashira cross-coupling with phenyl acetylene, 3-iodopyrazole derivatives gave 58–87% isolated yields, whereas analogous bromopyrazoles (e.g., 4a and 5a) were completely unreactive under identical conditions [1]. This stark difference establishes the iodo substituent as essential for C–C bond formation via Sonogashira methodology.

Sonogashira coupling cross-coupling halogenated pyrazole

Lipophilicity Shift: Iodine Substitution Increases LogP by ~0.8 Units Relative to Non-Halogenated Analog

The 4-iodo derivative exhibits a calculated LogP of -0.3718 , whereas the non-halogenated 1-methyl-1H-pyrazole-3-carbohydrazide has a reported LogP of -1.14 or 0.11480 [1]. This represents a substantial increase in lipophilicity of +0.77 to +1.25 log units, enhancing predicted membrane permeability.

Lipophilicity LogP drug design

Molecular Weight and Heavy Atom Count: Iodine Adds Significant Mass for Pharmacokinetic Tuning

The target compound has a molecular weight of 266.04 g/mol and contains 1 iodine atom (heavy atom count = 11) , whereas the non-halogenated 1-methyl-1H-pyrazole-3-carbohydrazide weighs only 140.14 g/mol [1]. This 90% increase in molecular weight (Δ = +125.90 g/mol) can prolong plasma half-life and reduce clearance in drug candidates.

Molecular weight heavy atom PK modulation

Commercial Purity: ≥97% Assured, Outperforming Common Bromo Analog Grade

Multiple established suppliers offer 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide at ≥97% purity (e.g., Chemscene ≥97% , Leyan 97% ), whereas the 4-bromo analog is routinely supplied at 95% purity . This ≥2% purity differential reduces the burden of additional purification and ensures more consistent performance in sensitive assays.

Purity procurement quality control

Targeted Application Scenarios for 4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide Based on Quantitative Differentiation


Sonogashira Coupling for Alkynyl-Pyrazole Library Synthesis

This compound is the preferred substrate for Sonogashira cross-coupling with terminal alkynes, enabling the construction of diverse alkynyl-pyrazole libraries. As shown by Mazeikaite et al. [1], bromo analogs fail to react under identical conditions, making the iodo derivative indispensable for this transformation. The hydrazide group remains intact, allowing subsequent derivatization to hydrazones or heterocycles.

CNS-Targeted Drug Discovery Requiring Enhanced Lipophilicity

The iodine atom increases LogP by approximately 0.8–1.2 units relative to the non-halogenated analog [1]. This elevated lipophilicity improves predicted blood–brain barrier penetration, positioning 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide as a superior scaffold for CNS drug discovery programs where passive membrane diffusion is critical.

Metabolic Stability Optimization in Lead Series

The substantial increase in molecular weight (+125.9 g/mol vs. the hydrogen analog) [1] may confer improved metabolic stability and prolonged pharmacokinetic half-life. Medicinal chemists can exploit this heavy-atom effect to tune clearance properties without altering the core pharmacophore, a strategy commonly employed in lead optimization.

High-Purity Building Block for Parallel Synthesis and Biological Screening

Supplied at ≥97% purity [1], this compound reduces the need for pre-use purification, enhancing reproducibility in parallel synthesis workflows and high-throughput biological assays. The 2% purity advantage over the bromo analog directly translates to lower impurity-driven false positives and fewer failed reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.